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Compound of Interest

Compound Name:

2,3,5,6-

Tetramethylbenzenesulfonyl

chloride

Cat. No.: B1295474 Get Quote

Introduction

Duryl chloride, systematically known as 2,4,6-trimethylbenzoyl chloride, is a sterically hindered

acyl chloride that serves as a valuable intermediate in organic synthesis. Its utility is particularly

notable in the introduction of the bulky duryl group, which can impart specific chemical and

physical properties to target molecules. This technical guide provides a comprehensive

overview of the spectroscopic data for duryl chloride, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for

obtaining this data are also presented to aid researchers in the accurate characterization and

quality control of this important chemical reagent.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for duryl chloride.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.85 Singlet 2H Aromatic H

~2.40 Singlet 6H 2,6-CH₃

~2.30 Singlet 3H 4-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and should be confirmed by

experimental analysis.

¹³C NMR (Carbon-13 NMR) Spectrum

Chemical Shift (δ) ppm Assignment

~169 C=O (Carbonyl)

~142 C-2, C-6

~139 C-4

~133 C-1

~129 C-3, C-5

~21 2,6-CH₃

~20 4-CH₃

Solvent: CDCl₃. Data is based on typical chemical shifts for similar aromatic acyl chlorides and

should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy Data[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~1780 Strong C=O Stretch (Acyl Chloride)

~2920 Medium C-H Stretch (Aromatic)

~1600 Medium C=C Stretch (Aromatic Ring)

~1450 Medium CH₃ Bend

~850 Strong C-Cl Stretch

Sample Preparation: Gas Phase[1]

Mass Spectrometry (MS) Data[1]
m/z Relative Intensity Assignment

182/184 Moderate [M]⁺ (Molecular Ion)

147 High [M-Cl]⁺

119 High [M-Cl-CO]⁺

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols
Detailed methodologies for the synthesis of duryl chloride and the acquisition of its

spectroscopic data are provided below.

Synthesis of Duryl Chloride from 2,4,6-Trimethylbenzoic
Acid
A common and effective method for the synthesis of duryl chloride is the reaction of 2,4,6-

trimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl

chloride.[2]

Procedure using Thionyl Chloride:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-

trimethylbenzoic acid.

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. The

reaction is typically performed neat or in an inert solvent like dichloromethane or toluene.

A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the

reaction.

The reaction mixture is heated to reflux and maintained at this temperature for 1-3 hours, or

until the evolution of HCl and SO₂ gas ceases.

After the reaction is complete, the excess thionyl chloride is removed by distillation, often

under reduced pressure.

The resulting crude duryl chloride can be purified by vacuum distillation to yield the final

product.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of duryl chloride (approximately 10-20 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm). Due to the moisture

sensitivity of acyl chlorides, anhydrous solvents and conditions should be used.

¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 300 MHz or higher field

spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of

1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired on the same instrument, typically at a

frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer

relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are

generally required due to the low natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like duryl chloride, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate

anhydrous solvent (e.g., CCl₄ or CS₂) can be prepared and analyzed in a liquid cell. For gas-

phase analysis, the sample is introduced into a gas cell. Given the reactivity of acyl

chlorides, care must be taken to exclude moisture.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the salt plates or the solvent is recorded first and

automatically subtracted from the sample spectrum. The spectrum is typically scanned over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS). Electron Ionization

(EI) at 70 eV is a common method for the analysis of relatively small, volatile molecules like

duryl chloride.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the

compound.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of duryl

chloride and the primary fragmentation pathway observed in its mass spectrum.
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Caption: Logical workflow for the spectroscopic analysis of duryl chloride.
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Caption: Primary mass spectral fragmentation pathway of duryl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1295474?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295474?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295474?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]

2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries
[search.library.wisc.edu]

To cite this document: BenchChem. [Spectroscopic Profile of Duryl Chloride: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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